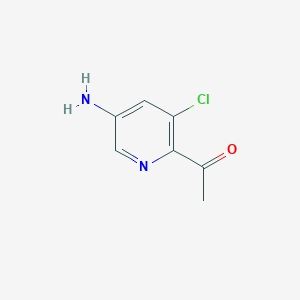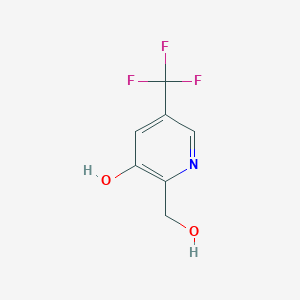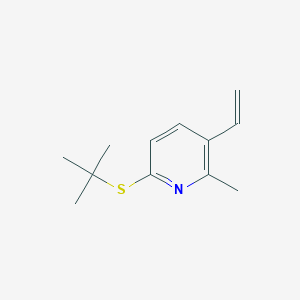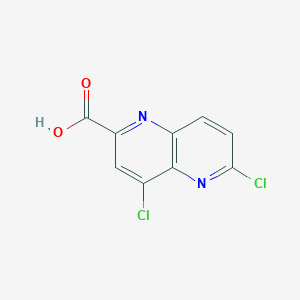![molecular formula C12H21FN2O2 B15232039 tert-Butyl9-fluoro-2,6-diazaspiro[3.5]nonane-6-carboxylate](/img/structure/B15232039.png)
tert-Butyl9-fluoro-2,6-diazaspiro[3.5]nonane-6-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
tert-Butyl 9-fluoro-2,6-diazaspiro[35]nonane-6-carboxylate is a chemical compound with the molecular formula C12H21FN2O2 It is a spirocyclic compound, which means it contains a unique ring structure where two rings are connected through a single atom
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl 9-fluoro-2,6-diazaspiro[3.5]nonane-6-carboxylate typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the reaction of a suitable amine with a fluorinated ketone under controlled conditions to form the spirocyclic structure. The reaction conditions often include the use of solvents such as dichloromethane or tetrahydrofuran, and catalysts like triethylamine or pyridine to facilitate the reaction.
Industrial Production Methods
Industrial production of tert-Butyl 9-fluoro-2,6-diazaspiro[3.5]nonane-6-carboxylate may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Analyse Chemischer Reaktionen
Types of Reactions
tert-Butyl 9-fluoro-2,6-diazaspiro[3.5]nonane-6-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The fluorine atom in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted spirocyclic compounds.
Wissenschaftliche Forschungsanwendungen
tert-Butyl 9-fluoro-2,6-diazaspiro[3.5]nonane-6-carboxylate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.
Industry: Used in the development of new materials with unique properties.
Wirkmechanismus
The mechanism of action of tert-Butyl 9-fluoro-2,6-diazaspiro[3.5]nonane-6-carboxylate involves its interaction with specific molecular targets. The fluorine atom in the compound can form strong hydrogen bonds with biological molecules, influencing their activity. The spirocyclic structure provides rigidity and stability, making it an attractive scaffold for drug design. The compound can modulate various biochemical pathways by binding to enzymes or receptors, thereby exerting its effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- tert-Butyl 2,6-diazaspiro[3.5]nonane-6-carboxylate
- tert-Butyl 8,8-difluoro-2,6-diazaspiro[3.5]nonane-6-carboxylate
- tert-Butyl 2,7-diazaspiro[3.5]nonane-7-carboxylate
Uniqueness
tert-Butyl 9-fluoro-2,6-diazaspiro[3.5]nonane-6-carboxylate is unique due to the presence of the fluorine atom, which imparts distinct chemical and biological properties. The fluorine atom enhances the compound’s stability and lipophilicity, making it more suitable for certain applications compared to its non-fluorinated counterparts.
Eigenschaften
Molekularformel |
C12H21FN2O2 |
|---|---|
Molekulargewicht |
244.31 g/mol |
IUPAC-Name |
tert-butyl 9-fluoro-2,6-diazaspiro[3.5]nonane-6-carboxylate |
InChI |
InChI=1S/C12H21FN2O2/c1-11(2,3)17-10(16)15-5-4-9(13)12(8-15)6-14-7-12/h9,14H,4-8H2,1-3H3 |
InChI-Schlüssel |
DJZCKCRECJQVKX-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)OC(=O)N1CCC(C2(C1)CNC2)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.








![2-[3-(Methylamino)bicyclo[1.1.1]pentan-1-yl]propan-2-ol](/img/structure/B15232010.png)
![5-(chloromethyl)-2-methyl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B15232013.png)


![tert-butyl N-{4-fluorobicyclo[2.1.1]hexan-1-yl}carbamate](/img/structure/B15232032.png)
![3-(4-Bromophenyl)-1,6-dimethylpyrimido[5,4-e][1,2,4]triazine-5,7(1H,6H)-dione](/img/structure/B15232037.png)


